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molecular formula C9H5BrN2O B8474324 2-Cyano-6-bromomethylbenzoxazole

2-Cyano-6-bromomethylbenzoxazole

Cat. No. B8474324
M. Wt: 237.05 g/mol
InChI Key: NTNVCSSPPQWOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041453

Procedure details

To a stirred solution of 2-cyano-6-methylbenzoxazole (2.0 g, 12.66 mmol) in carbon tetrachloride (50 ml) at room temperature are added successively N-bromosuccinimide (2.37 g, 13.3 mmol) and benzoyl peroxide (30.7 mg, 0.13 mmol). The solution is irradiated with a sun-lamp for 2 hours and concentrated. The residue is dissolved in 500 ml of ether and the solution filtered. The filtrate is concentrated and subjected to HPLC (2% ethyl acetate in hexane) to afford 2-cyano-6-bromomethylbenzoxazole which is used directly in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
30.7 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:4][C:5]2[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([C:3]1[O:4][C:5]2[CH:11]=[C:10]([CH2:12][Br:13])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1OC2=C(N1)C=CC(=C2)C
Name
Quantity
2.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30.7 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is irradiated with a sun-lamp for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 500 ml of ether
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1OC2=C(N1)C=CC(=C2)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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